molecular formula C18H25NO12 B014238 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside CAS No. 66347-27-1

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Cat. No.: B014238
CAS No.: 66347-27-1
M. Wt: 447.4 g/mol
InChI Key: FMNXEBSKDAQHBI-YUXDDOTLSA-N
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Description

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a nitrophenyl derivative of 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside. This compound is a biologically important oligosaccharide component of glycoconjugates that play a role in cellular recognition and intercellular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-nitrophenyl-beta-D-galactopyranoside with alpha-L-fucopyranosyl donors. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its specific combination of nitrophenyl and alpha-L-fucopyranosyl groups, which confer distinct biochemical properties and applications in research .

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXEBSKDAQHBI-YUXDDOTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216557
Record name 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66347-27-1
Record name 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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